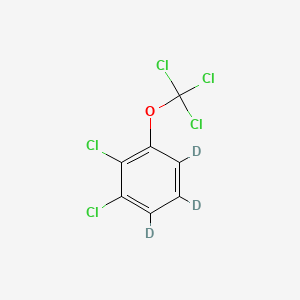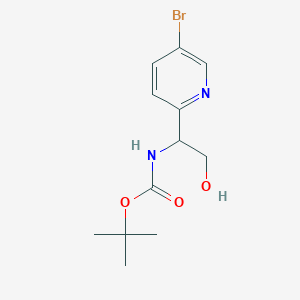
Pentachloroanisole-d3(methoxy-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachloroanisole-d3 (methoxy-d3) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for Pentachloroanisole-d3 (methoxy-d3) is C7Cl5D3O, and it has a molar mass of 283.38 g/mol . This compound is often used as a reference standard in various scientific research applications due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloroanisole-d3 (methoxy-d3) typically involves the deuteration of pentachloroanisole. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents.
Industrial Production Methods
Industrial production of Pentachloroanisole-d3 (methoxy-d3) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium into the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentachloroanisole-d3 (methoxy-d3) can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Pentachloroanisole-d3 (methoxy-d3) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: In studies involving metabolic pathways and enzyme reactions where isotopic labeling is required.
Medicine: In pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: In environmental analysis to monitor the presence of chlorinated compounds.
Mecanismo De Acción
The mechanism of action of Pentachloroanisole-d3 (methoxy-d3) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studies involving enzyme kinetics and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pentachloroanisole-d3 (methoxy-d3) include:
Pentachloroanisole: The non-deuterated form of the compound.
Tetrachloroanisole: A related compound with one less chlorine atom.
Hexachloroanisole: A related compound with one more chlorine atom.
Uniqueness
Pentachloroanisole-d3 (methoxy-d3) is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately.
Propiedades
Fórmula molecular |
C7H3Cl5O |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
Clave InChI |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)








![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)



